molecular formula C22H15FN4O3 B3616380 N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3616380
M. Wt: 402.4 g/mol
InChI Key: RLJPGJICRQFXTI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as FNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have analgesic properties. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in scientific research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use in the synthesis of new materials with unique properties. Finally, there is potential for the development of new sensors and photocatalysts based on this compound.

Scientific Research Applications

N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable pore sizes.
In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water. It has also been studied for its photocatalytic properties, which could be used for the degradation of organic pollutants in water and air.

properties

IUPAC Name

N-(4-fluorophenyl)-3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3/c23-16-9-11-17(12-10-16)24-22(28)20-14-26(18-6-2-1-3-7-18)25-21(20)15-5-4-8-19(13-15)27(29)30/h1-14H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJPGJICRQFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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